molecular formula C7H7NO2 B117346 4H-[1,3]dioxino[4,5-b]pyridine CAS No. 158537-79-2

4H-[1,3]dioxino[4,5-b]pyridine

Cat. No.: B117346
CAS No.: 158537-79-2
M. Wt: 137.14 g/mol
InChI Key: GMCAUOODURIFMZ-UHFFFAOYSA-N
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Description

4H-[1,3]dioxino[4,5-b]pyridine is a heterocyclic compound that features a fused dioxin and pyridine ring system

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4H-[1,3]dioxino[4,5-b]pyridine typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of pyridine derivatives with dioxane derivatives in the presence of a catalyst. For example, the reaction of 2-hydroxymethylpyridine with 1,3-dioxane in the presence of an acid catalyst can yield this compound.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

4H-[1,3]dioxino[4,5-b]pyridine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Oxidation: Carbaldehyde and lactone derivatives.

    Reduction: Alcohol derivatives.

    Substitution: Substituted pyridine derivatives.

Scientific Research Applications

4H-[1,3]dioxino[4,5-b]pyridine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4H-[1,3]dioxino[4,5-b]pyridine involves its interaction with specific molecular targets. For example, its antibacterial activity may be attributed to the disruption of bacterial cell membranes by interacting with membrane lipids . This interaction can lead to the leakage of cellular contents and ultimately cell death.

Comparison with Similar Compounds

Similar Compounds

    Pyridoxine: A vitamin B6 derivative with similar structural features.

    Pyridoxal: Another vitamin B6 isoform with a similar pyridine ring system.

    Pyridoxamine: A vitamin B6 derivative with an aminomethyl group.

Uniqueness

4H-[1,3]dioxino[4,5-b]pyridine is unique due to its fused dioxin and pyridine ring system, which imparts distinct chemical and biological properties. Unlike pyridoxine and its derivatives, this compound has a more rigid and planar structure, which can influence its reactivity and interactions with biological targets.

Properties

IUPAC Name

4H-[1,3]dioxino[4,5-b]pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7NO2/c1-2-6-4-9-5-10-7(6)8-3-1/h1-3H,4-5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GMCAUOODURIFMZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2=C(N=CC=C2)OCO1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50602078
Record name 2H,4H-[1,3]Dioxino[4,5-b]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50602078
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

137.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

158537-79-2
Record name 2H,4H-[1,3]Dioxino[4,5-b]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50602078
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4H-[1,3]dioxino[4,5-b]pyridine
Reactant of Route 2
4H-[1,3]dioxino[4,5-b]pyridine
Reactant of Route 3
4H-[1,3]dioxino[4,5-b]pyridine
Reactant of Route 4
4H-[1,3]dioxino[4,5-b]pyridine
Reactant of Route 5
4H-[1,3]dioxino[4,5-b]pyridine
Reactant of Route 6
4H-[1,3]dioxino[4,5-b]pyridine

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